molecular formula C23H22N2O3S B494047 N-(4-{[5-(4-morpholinyl)-4-phenyl-2-thienyl]carbonyl}phenyl)acetamide

N-(4-{[5-(4-morpholinyl)-4-phenyl-2-thienyl]carbonyl}phenyl)acetamide

Cat. No.: B494047
M. Wt: 406.5g/mol
InChI Key: BCAFGORKFRIKJV-UHFFFAOYSA-N
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Description

N-(4-{[5-(4-morpholinyl)-4-phenyl-2-thienyl]carbonyl}phenyl)acetamide is a complex organic compound with a molecular formula of C23H22N2O3S and a molecular weight of 406.49738 g/mol . This compound is characterized by the presence of a morpholine ring, a phenyl group, and a thienyl group, all of which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[5-(4-morpholinyl)-4-phenyl-2-thienyl]carbonyl}phenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[5-(4-morpholinyl)-4-phenyl-2-thienyl]carbonyl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(4-{[5-(4-morpholinyl)-4-phenyl-2-thienyl]carbonyl}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[5-(4-morpholinyl)-4-phenyl-2-thienyl]carbonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[5-(4-morpholinyl)-4-phenyl-2-thienyl]carbonyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5g/mol

IUPAC Name

N-[4-(5-morpholin-4-yl-4-phenylthiophene-2-carbonyl)phenyl]acetamide

InChI

InChI=1S/C23H22N2O3S/c1-16(26)24-19-9-7-18(8-10-19)22(27)21-15-20(17-5-3-2-4-6-17)23(29-21)25-11-13-28-14-12-25/h2-10,15H,11-14H2,1H3,(H,24,26)

InChI Key

BCAFGORKFRIKJV-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)C2=CC(=C(S2)N3CCOCC3)C4=CC=CC=C4

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)C2=CC(=C(S2)N3CCOCC3)C4=CC=CC=C4

Origin of Product

United States

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